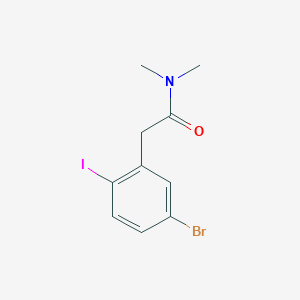

Benzeneacetamide, 5-bromo-2-iodo-n,n-dimethyl-

Description

Benzeneacetamide, 5-bromo-2-iodo-N,N-dimethyl- is a halogenated derivative of benzeneacetamide, featuring bromine and iodine substituents at the 5- and 2-positions of the benzene ring, respectively, and an N,N-dimethylated acetamide group. Halogenation at these positions significantly influences the compound’s electronic, steric, and physicochemical properties. The iodine atom, being a heavy halogen, enhances molecular polarizability and may increase intermolecular interactions, while bromine contributes to electrophilic reactivity.

Properties

IUPAC Name |

2-(5-bromo-2-iodophenyl)-N,N-dimethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrINO/c1-13(2)10(14)6-7-5-8(11)3-4-9(7)12/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZMPZPWAAORKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=C(C=CC(=C1)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301262068 | |

| Record name | 5-Bromo-2-iodo-N,N-dimethylbenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301262068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702641-02-9 | |

| Record name | 5-Bromo-2-iodo-N,N-dimethylbenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=702641-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-iodo-N,N-dimethylbenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301262068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetamide, 5-bromo-2-iodo-n,n-dimethyl- typically involves multi-step organic reactions. One common method includes the bromination and iodination of a benzeneacetamide precursor. The reaction conditions often require the use of bromine and iodine reagents in the presence of catalysts and solvents to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetamide, 5-bromo-2-iodo-n,n-dimethyl- undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzeneacetamide derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

Benzeneacetamide, 5-bromo-2-iodo-n,n-dimethyl- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzeneacetamide, 5-bromo-2-iodo-n,n-dimethyl- exerts its effects involves interactions with molecular targets and pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Key Observations :

- Halogen Effects: Bromine and iodine in the target compound may confer higher molecular weight and density compared to non-halogenated analogs like N,N-dimethyl-benzeneacetamide . Iodo-substituted benzo[b]thiophene derivatives (e.g., 3j, 3m) exhibit higher melting points (172–202°C) than brominated analogs (164–185°C), suggesting iodine’s stronger intermolecular forces .

- Functional Group Impact : The N,N-dimethyl group in the target compound reduces polarity, contrasting with the hydroxy and nitrophenyl groups in the α-hydroxy derivative, which enhance hydrophilicity and electronic conjugation .

Physicochemical and Environmental Behavior

- This contrasts with the polar α-hydroxy derivative, which may exhibit lower environmental persistence .

- Environmental Detection : N,N-dimethyl-benzeneacetamide is identified in environmental matrices as a pollutant , suggesting that halogenated variants like the target compound could pose similar or greater ecological risks due to reduced biodegradability.

Biological Activity

Benzeneacetamide, 5-bromo-2-iodo-n,n-dimethyl- is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C10H12BrI

- Molecular Weight : 319.01 g/mol

This compound features a benzene ring substituted with a bromo and iodo group, along with two dimethylamino groups that significantly influence its biological activity.

The biological activity of benzeneacetamide derivatives often involves modulation of various biochemical pathways. The presence of halogen atoms (bromine and iodine) can enhance the lipophilicity and reactivity of the compound, potentially leading to interactions with biological targets such as enzymes and receptors.

- Enzyme Inhibition : Studies indicate that similar compounds can act as inhibitors for enzymes like tyrosine phosphatase 1B, which plays a crucial role in insulin signaling and glucose metabolism .

- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Biological Activity Overview

| Activity Type | Description | Assay Method |

|---|---|---|

| Enzyme Inhibition | Inhibits tyrosine phosphatase 1B, affecting insulin signaling | Colorimetric assays |

| Antimicrobial | Exhibits activity against various bacterial strains | MIC determination |

| Anti-inflammatory | Potential to modulate inflammatory pathways | Cell-based assays |

| Analgesic | May influence pain pathways through receptor modulation | Radiolabeled ligand binding assays |

Case Studies and Research Findings

- Antimicrobial Studies : A study on structurally similar compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 50 µg/mL . This suggests that benzeneacetamide derivatives could be developed into effective antimicrobial agents.

- Enzyme Activity Modulation : Research has shown that compounds with similar structures can effectively inhibit key metabolic enzymes, leading to altered glucose uptake in cells. For example, compounds tested in vitro demonstrated a significant increase in glucose uptake in muscle cells, indicating potential anti-diabetic effects .

- Analgesic Effects : The analgesic properties of benzeneacetamide derivatives were evaluated using various receptor binding assays. Results indicated that these compounds could interact with opioid receptors, suggesting their potential use in pain management therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.